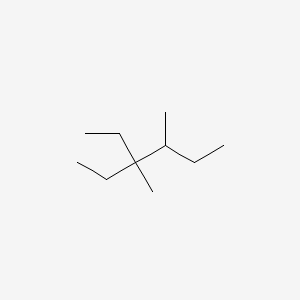

3-Ethyl-3,4-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52897-06-0 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-3,4-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-9(4)10(5,7-2)8-3/h9H,6-8H2,1-5H3 |

InChI Key |

ZGJCTUKRTSBTIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-Ethyl-3,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Ethyl-3,4-dimethylhexane is presented below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 52897-06-0 |

| Boiling Point | 162.1 °C at 760 mmHg[1] |

| Density | 0.733 g/cm³[1] |

| Flash Point | 46.1 °C[1] |

| Refractive Index | 1.412[1] |

Synthesis Pathways

The synthesis of an unsymmetrical, branched alkane such as this compound is most effectively approached through methods that allow for the precise formation of carbon-carbon bonds. The two most viable and commonly employed strategies are the Grignard reaction and the Corey-House synthesis. The Wurtz reaction, while a classic method for alkane synthesis, is generally unsuitable for preparing unsymmetrical alkanes due to the formation of a mixture of products that are difficult to separate.[5]

Grignard Reagent Based Synthesis

The Grignard reaction is a versatile method for forming carbon-carbon bonds. A plausible route to this compound involves the reaction of a Grignard reagent with a suitable alkyl halide. One logical disconnection approach suggests the coupling of a sec-butylmagnesium halide with a 3-halo-3-methylhexane. An alternative, and perhaps more practical approach, involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation of the resulting alkene. A more direct, albeit potentially lower-yielding, route is the direct coupling of a Grignard reagent with an alkyl halide.

A plausible two-step synthesis starting from a ketone involves the reaction of 3-methyl-2-pentanone (B1360105) with ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-4-methyl-3-hexanol. Subsequent dehydration and hydrogenation would yield the target alkane.[6]

A more direct coupling approach would involve the reaction of sec-butylmagnesium bromide with 3-bromo-3-methylpentane (B1594764).

This protocol is an adaptation based on the synthesis of the similar compound 3-Ethyl-4-methylhexane and represents a viable method for the synthesis of this compound.[5]

Step 1: Formation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium, followed by a small crystal of iodine to initiate the reaction.

-

A solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.

-

A small amount of the 2-bromobutane solution is added to the magnesium. The reaction should commence, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be applied if the reaction does not start.

-

Once initiated, the remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Coupling with 3-Bromo-3-methylpentane

-

The prepared Grignard reagent solution is cooled in an ice bath.

-

A solution of 3-bromo-3-methylpentane (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.

-

The 3-bromo-3-methylpentane solution is added dropwise to the cooled Grignard solution with vigorous stirring.

-

Following the complete addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation.

Caption: Illustrative workflow for the Grignard synthesis of this compound.

Corey-House Synthesis

The Corey-House synthesis is a superior method for the formation of unsymmetrical alkanes, generally providing higher yields and fewer side products compared to the Wurtz reaction. This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

For the synthesis of this compound, a plausible Corey-House approach would involve the reaction of lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).

This protocol is a hypothetical but chemically sound procedure for the synthesis of this compound.

Step 1: Formation of sec-Butyllithium (B1581126)

-

In a flame-dried, three-necked round-bottom flask equipped with an inert gas inlet, a dropping funnel, and a reflux condenser, add lithium metal (2.0 equivalents) to anhydrous diethyl ether.

-

Slowly add a solution of 2-chlorobutane (B165301) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of sec-butyllithium.

Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

-

In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool the mixture to -78 °C.

-

Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide suspension with stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.

-

The mixture is stirred at -78 °C for 30 minutes.

Step 3: Coupling with 3-Bromopentane

-

To the Gilman reagent at -78 °C, slowly add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Caption: Illustrative workflow for the Corey-House synthesis of this compound.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not available in the reviewed literature, the following table presents hypothetical but realistic data for the proposed synthetic routes. Actual yields may vary depending on experimental conditions and technique.

| Synthesis Pathway | Key Reagents | Theoretical Yield (%) | Purity (%) | Notes |

| Grignard Synthesis | 2-Bromobutane, Mg, 3-Bromo-3-methylpentane | 40 - 60 | >95 (after purification) | Yield can be affected by side reactions such as Wurtz coupling. |

| Corey-House Synthesis | 2-Chlorobutane, Li, CuI, 3-Bromopentane | 70 - 90 | >98 (after purification) | Generally provides higher yields and cleaner reactions for unsymmetrical alkanes. |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to be complex in the aliphatic region (typically 0.8-1.5 ppm) due to multiple, chemically non-equivalent protons, showing overlapping multiplets.

-

¹³C NMR: The spectrum would display distinct signals for each unique carbon environment in the molecule. By analogy to similar branched alkanes, these signals would appear in the upfield region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 142, with a fragmentation pattern characteristic of branched alkanes, involving the loss of alkyl fragments.

This guide provides a foundational understanding of the synthetic approaches to this compound, intended to aid researchers in the design and execution of its synthesis. The provided protocols and workflows are illustrative and may require optimization for specific laboratory conditions.

References

- 1. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]

- 2. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Ethyl-3,4-dimethylhexane (CAS: 52897-06-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural information for 3-Ethyl-3,4-dimethylhexane. The data herein is compiled for use in research, analytical, and developmental applications.

Core Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4] As a saturated hydrocarbon, its primary utility in a research context is as a reference standard, particularly in the analysis of petroleum products and other complex hydrocarbon mixtures.[5] Its branched structure results in a lower boiling point compared to its linear isomer, n-decane, a consequence of reduced surface area and weaker intermolecular van der Waals forces.[5]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions or prediction model discrepancies.

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [1][2][3] |

| CAS Number | 52897-06-0 | [1][2][3][4][6][7] |

| Boiling Point | 162.1 °C to 170 °C | [1][2][6] |

| Density | 0.733 to 0.760 g/cm³ | [2][6] |

| Refractive Index | 1.412 to 1.4244 | [2][6][8] |

| Flash Point | 46.1 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.85880 | [2] |

Structural Information and Identification

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for elucidating the specific branched structure of the molecule.[9][10] The ¹H NMR spectrum is complex due to the presence of two chiral centers at carbons 3 and 4, leading to diastereotopic protons on the methylene (B1212753) groups and resulting in complex splitting patterns that deviate from simple n+1 rules.[11]

-

Mass Spectrometry (MS) : Used in conjunction with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint for the compound's structure.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic C-H stretching and bending vibrations of an alkane, confirming the absence of other functional groups.[9]

Experimental Protocols

While specific, detailed synthesis protocols for this compound are not widely published, general methods for the preparation of branched alkanes, such as the Wurtz reaction, can be adapted.[12] However, such methods often yield a mixture of products requiring separation.[12]

The most relevant experimental protocols for this compound relate to its analysis and use as a reference standard.

General Protocol for Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound and for its quantification in hydrocarbon mixtures.

1. Sample Preparation:

- Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or pentane.

2. GC-FID System Configuration:

- Injector: Set to a temperature sufficient for rapid volatilization (e.g., 250 °C).

- Column: A high-resolution non-polar capillary column is typically used (e.g., DB-1, HP-5ms).

- Oven Program: A temperature program is established to ensure separation from any impurities or other components in a mixture. An example program might be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

- Carrier Gas: Helium or hydrogen is used as the carrier gas.

- Detector: The Flame Ionization Detector (FID) is set to an appropriate temperature (e.g., 300 °C).

3. Data Analysis:

- The peak corresponding to this compound is identified by its retention time, confirmed by running a pure standard.

- Purity is often determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Logical Relationship: Hydrocarbon Classification

The following diagram illustrates the classification of hydrocarbons, positioning this compound within this framework.

Caption: Classification of hydrocarbons showing the position of this compound.

Experimental Workflow: Gas Chromatography Analysis

This diagram outlines a typical workflow for the analysis of a sample containing this compound using gas chromatography.[12]

Caption: A typical workflow for the analysis of this compound by Gas Chromatography.

References

- 1. This compound [stenutz.eu]

- 2. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]

- 5. This compound | 52897-06-0 | Benchchem [benchchem.com]

- 6. This compound. | 52897-06-0 [chemicalbook.com]

- 7. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 52897-06-0 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Analysis of 3-Ethyl-3,4-dimethylhexane

Introduction

This document provides a detailed technical analysis of the organic compound named 3-Ethyl-3,4-dimethylhexane. The guide focuses on the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to derive its molecular structure. Furthermore, it outlines the verification process to confirm the correctness of the given IUPAC name based on established nomenclature rules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of chemical nomenclature and structure elucidation.

IUPAC Name Analysis

The name this compound can be systematically broken down into its core components: the parent alkane, the substituents, and their specific locations (locants) on the parent chain.[1] This deconstruction is the first step in translating the name into a chemical structure.[2]

-

Parent Chain : The suffix "-hexane" indicates that the longest continuous carbon chain in the molecule consists of six carbon atoms.[2]

-

Substituents : The prefixes identify the groups attached to this parent chain.[1]

-

"3-Ethyl-" : An ethyl group (-CH₂CH₃) is attached to the third carbon of the hexane (B92381) chain.[2]

-

"3,4-dimethyl-" : Two methyl groups (-CH₃) are present. The prefix "di-" signifies two identical substituents.[3] The numbers indicate that one methyl group is on the third carbon and the other is on the fourth carbon.[2]

-

The relationship between these components is illustrated in the diagram below.

Data Presentation: Name Components

The information derived from the IUPAC name is summarized in the table below.

| Component | Description |

| Parent Name | hexane |

| Chain Length | 6 carbons |

| Substituent 1 | Ethyl (-CH₂CH₃) |

| Location 1 | Carbon 3 |

| Substituent 2 | Methyl (-CH₃) |

| Location 2 | Carbon 3 |

| Substituent 3 | Methyl (-CH₃) |

| Location 3 | Carbon 4 |

Molecular Structure Derivation

The molecular structure is constructed by first drawing the 6-carbon parent chain and then attaching the specified substituents at their designated positions.

-

Draw the Parent Chain : A sequence of six singly-bonded carbon atoms is drawn. C-C-C-C-C-C

-

Number the Chain : The chain is numbered from one end to the other (e.g., left to right). C¹-C²-C³-C⁴-C⁵-C⁶

-

Attach Substituents :

-

An ethyl group is attached to carbon #3.

-

A methyl group is attached to carbon #3.

-

A second methyl group is attached to carbon #4.

-

-

Add Hydrogens : Hydrogen atoms are added to each carbon to satisfy carbon's valency of four.

The resulting condensed structural formula is: CH₃-CH₂-C(CH₂CH₃)(CH₃)-CH(CH₃)-CH₂-CH₃

The connectivity of the molecule is visualized in the following diagram.

Verification of the IUPAC Name

To confirm that "this compound" is the correct IUPAC name, the derived structure must be re-analyzed according to official nomenclature rules.[4]

-

Find the Longest Continuous Carbon Chain : The primary rule is to identify the longest possible chain of carbon atoms.[4][5] In the derived structure, there are two different paths that result in a chain of six carbons:

-

Path A : The horizontal chain originally defined as the parent.

-

Path B : A chain that starts at the terminal carbon of the ethyl group, proceeds to C3, and continues to the end of the horizontal chain (C6).

-

-

Select the Principal Chain : When two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.

-

Chain A (horizontal) has three substituents: an ethyl group at C3, a methyl group at C3, and a methyl group at C4.

-

Chain B (incorporating the ethyl group) also results in a 6-carbon chain with three substituents: an ethyl group at C3, a methyl group at C3, and a methyl group at C4.

-

-

Number the Principal Chain : Since both potential parent chains yield the same number of substituents, either can be used. The chain must be numbered from the end that gives the substituents the lowest possible locant numbers.[6][7]

-

Numbering from left-to-right : Substituents are at positions 3, 3, and 4. The locant set is (3,3,4).

-

Numbering from right-to-left : Substituents would be at positions 3, 4, and 4. The locant set is (3,4,4).

-

-

Assemble the Final Name : The substituents are listed in alphabetical order (ethyl before methyl), ignoring prefixes like "di-".[3][5]

-

The correct name is This compound .

-

This verification confirms that the provided name is indeed the correct IUPAC name for the structure.

Data Summary

Key chemical data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [8][9][10] |

| Molecular Weight | 142.28 g/mol | [8][9][10] |

| IUPAC Name | This compound | [9] |

| CAS Number | 52897-06-0 | [10] |

| SMILES | CCC(C)C(C)(CC)CC | [8][9] |

| InChIKey | ZGJCTUKRTSBTIQ-UHFFFAOYSA-N | [8][9][10] |

Experimental Protocols

This section is not applicable. The determination of a chemical structure from a systematic IUPAC name is a theoretical process based on established nomenclature rules and does not involve experimental procedures.

References

- 1. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 2. homework.study.com [homework.study.com]

- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. Naming Alkanes with Substituents Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. This compound [stenutz.eu]

- 9. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-3,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3,4-dimethylhexane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a saturated hydrocarbon, it is a non-polar compound, and like other alkanes, it is relatively inert chemically. This technical guide provides a comprehensive overview of its physical and chemical properties, incorporating available data and outlining general experimental protocols for their determination. Due to its specific isomeric structure, this compound can be utilized as a reference standard in various analytical applications, including gas chromatography.[3][4]

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C10H22[1][2] |

| Molecular Weight | 142.28 g/mol [1][5] |

| CAS Registry Number | 52897-06-0[1][6] |

| Boiling Point | 162.1 - 170 °C[1][6][7] |

| Melting Point | -53.99 °C[6] |

| Density | 0.733 - 0.760 g/cm³[6][7] |

| Refractive Index | 1.412 - 1.4244[6][7] |

| Flash Point | 46.1 °C[7] |

| LogP (Octanol-Water Partition Coefficient) | 3.85880[7] |

| InChIKey | ZGJCTUKRTSBTIQ-UHFFFAOYSA-N[1][7] |

| SMILES | CCC(C)C(C)(CC)CC[1][7] |

Molecular Structure and Key Properties

The following diagram illustrates the molecular structure of this compound and highlights its key physical properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely published. However, standard methodologies for alkanes are applicable.

1. Determination of Boiling Point (Micro-method)

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common micro-method involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in a small sample of the heated liquid.

-

Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at the bottom, is placed open-end down into the liquid.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Upon further heating, the vapor of the sample will enter the capillary tube, and a stream of bubbles will be observed emerging from the open end.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Determination of Density

-

Principle: Density is the mass per unit volume of a substance. It is typically determined by weighing a known volume of the liquid.

-

Apparatus: Pycnometer (a flask with a specific, accurately known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the pycnometer.

-

3. Gas Chromatography (GC) for Purity Assessment and Identification

-

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The retention time, the time it takes for a compound to travel through the column, is a characteristic property.

-

Workflow:

A typical workflow for Gas Chromatography analysis. -

Procedure Outline:

-

A small volume of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a heated column containing a stationary phase.

-

The separated components are detected as they exit the column, and a chromatogram is generated.

-

The retention time of the peak corresponding to this compound can be compared to that of a known standard for identification. The area under the peak is proportional to the amount of the compound.

-

Chemical Properties

As a saturated alkane, this compound is relatively unreactive. Its chemistry is characterized by the following:

-

Combustion: It is a flammable liquid that undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.

-

Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).

-

Pyrolysis (Cracking): At high temperatures and in the absence of oxygen, this compound can break down into smaller alkanes and alkenes.

Signaling Pathways and Biological Activity

There is no evidence to suggest that this compound is involved in any biological signaling pathways or possesses any specific biological activity. As a simple, non-functionalized hydrocarbon, it is not expected to interact with biological receptors or enzymes in a specific manner. Its primary relevance in a biological context would be related to its toxicological properties at high concentrations, which are generally associated with non-specific membrane disruption and central nervous system depression, typical of volatile organic compounds.

Conclusion

This compound is a well-characterized branched alkane. Its physical properties are documented, and its chemical reactivity is typical of a saturated hydrocarbon, marked by general inertness except under specific conditions such as combustion or free-radical halogenation. The primary utility of this compound in a research setting is as a reference standard for analytical techniques like gas chromatography. The experimental protocols for determining its properties are standard for organic liquids. Due to its simple, non-polar nature, it is not associated with any known biological signaling pathways.

References

- 1. This compound [stenutz.eu]

- 2. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]

- 3. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]

- 4. This compound | 52897-06-0 | Benchchem [benchchem.com]

- 5. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound. | 52897-06-0 [chemicalbook.com]

- 7. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]

A Technical Guide to 3-Ethyl-3,4-dimethylhexane (C₁₀H₂₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-Ethyl-3,4-dimethylhexane (CAS No: 52897-06-0), a branched-chain alkane with the molecular formula C₁₀H₂₂. As one of the 75 structural isomers of decane (B31447), this compound serves as a pertinent example of a nonpolar, aprotic hydrocarbon. This guide details its physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes, and chemical reactivity. For professionals in pharmaceutical development, its relevance is examined as a nonpolar solvent in organic synthesis, a reference standard in analytical chromatography, and a model for understanding the behavior of saturated hydrocarbon moieties. All quantitative data are summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility for a scientific audience.

Introduction

This compound is a saturated aliphatic hydrocarbon belonging to the decane isomer group.[1] Structurally, it is a hexane (B92381) backbone substituted with an ethyl group at the third carbon and methyl groups at the third and fourth carbons. Its chemical formula is C₁₀H₂₂ and its Chemical Abstracts Service (CAS) registry number is 52897-06-0.[1][2][3] Like other branched alkanes, its molecular structure significantly influences its physical properties, such as boiling point and viscosity, making it a subject of interest in petrochemistry and as a potential high-octane fuel additive.[1]

For researchers and drug development professionals, this compound is not an active pharmaceutical ingredient (API) but holds relevance as a model nonpolar compound. Its inert nature makes it a candidate for a high-boiling point nonpolar solvent in synthetic chemistry, where it can dissolve nonpolar reagents without participating in the reaction.[4][5] Furthermore, its well-defined structure allows it to be used as a reference material in analytical techniques like gas chromatography.

Physicochemical Properties

The physical characteristics of this compound are dictated by its branched structure, which creates a more compact molecule than its linear isomer, n-decane. This leads to weaker intermolecular van der Waals forces and consequently affects properties like the boiling point. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 52897-06-0 | [1][2][3][6][7] |

| Molecular Formula | C₁₀H₂₂ | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2][3][8] |

| Boiling Point | 170 °C | [8] |

| Solubility in Water | Low / Insoluble | [1] |

| Appearance | Colorless liquid (expected) | [1] |

| Density | Data not readily available |

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of its spectroscopic fingerprints. These predictions are crucial for its identification and structural verification in a laboratory setting.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Complex overlapping signals in the alkane region (~0.8-1.6 ppm).- Multiple unique signals for methyl, methylene, and methine protons due to molecular asymmetry.- Presence of chiral centers at C3 and C4 may lead to diastereotopic protons, further complicating the spectrum.[9] |

| ¹³C NMR | - Ten distinct signals expected due to the lack of symmetry.- Signals will appear in the typical aliphatic region (~10-40 ppm). |

| FTIR | - Strong C-H stretching vibrations just below 3000 cm⁻¹.- C-H bending vibrations for CH₃ and CH₂ groups around 1465 cm⁻¹ and 1375 cm⁻¹. |

| Mass Spec. (EI) | - Molecular ion peak ([M]⁺) at m/z = 142.- Common fragmentation patterns for alkanes include losses of methyl (M-15), ethyl (M-29), and larger alkyl fragments.[10][11]- The base peak is likely to correspond to the most stable carbocation formed upon fragmentation. |

| GC | - Kovats Retention Index (Standard non-polar column): 965.[2] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of highly branched alkanes can be achieved through various established organic chemistry methods. While a specific documented synthesis for this compound is not prevalent, a plausible route involves a Grignard reaction. This approach allows for the precise construction of the carbon skeleton by forming a new carbon-carbon bond at a tertiary carbon center.[12] The general workflow for such a synthesis is outlined below.

Caption: A plausible synthetic workflow for this compound via a Grignard reaction.

Chemical Reactivity

As a saturated alkane, this compound is generally chemically inert. It lacks functional groups, making it resistant to acids, bases, and most common oxidizing and reducing agents. Its primary reactions are:

-

Combustion: Exothermic reaction with oxygen to produce carbon dioxide and water.

-

Free-Radical Halogenation: Reaction with halogens (e.g., Cl₂, Br₂) under UV light to form a mixture of halogenated isomers.

-

Pyrolysis (Cracking): Decomposition at high temperatures to form smaller alkanes and alkenes.

This inertness is advantageous when it is used as a solvent, as it is unlikely to interfere with the desired chemical transformation.

Relevance in Research and Drug Development

The utility of this compound in the pharmaceutical sector is indirect, primarily stemming from its properties as a nonpolar solvent and analytical standard.

-

Solvent in Organic Synthesis: Nonpolar solvents are essential for dissolving nonpolar starting materials and reagents, creating a medium in which reactions can occur.[4][13] In drug synthesis, which often involves complex, multi-step processes, an inert solvent with a specific boiling point is critical.[5][14] With a boiling point of 170 °C, this compound could serve as a higher-boiling alternative to solvents like n-hexane (BP ~69 °C) for reactions requiring elevated temperatures.

-

Analytical Standard: In quality control and research, reference standards are necessary for the accurate identification and quantification of compounds. Branched alkanes are frequently used in gas chromatography (GC) to calibrate retention times and as internal standards. The known Kovats Retention Index of this compound allows for its use in such analytical applications.[2]

-

Model for Lipophilicity: The hydrocarbon portions of drug molecules are critical determinants of their lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. Studying simple, well-defined alkanes like this compound can provide insights into the fundamental van der Waals and hydrophobic interactions that govern how drugs bind to biological targets and cross cellular membranes.[15]

Caption: The role of nonpolar alkanes in the drug development pipeline.

Experimental Protocols

The following are generalized protocols that would be applicable for the synthesis and analysis of this compound.

Protocol 6.1: Hypothetical Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until all the magnesium has been consumed.

-

Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-pentanone (B124093) in anhydrous ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification (Alcohol): Remove the solvent via rotary evaporation. The crude tertiary alcohol (3-ethyl-4-methyl-hexan-3-ol) can be purified by distillation or chromatography.

-

Dehydration & Hydrogenation: The purified alcohol is then dehydrated using a strong acid (e.g., H₂SO₄) with heating to yield a mixture of alkenes. This mixture is subsequently hydrogenated using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas to yield the final saturated alkane.

-

Final Purification: The final product, this compound, is purified by fractional distillation.

Protocol 6.2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Analysis: Inject 1 µL of the sample. The retention time of the resulting peak is used for identification (relative to standards), and the mass spectrum is compared against known databases or analyzed for its molecular ion and fragmentation patterns to confirm the structure.

Conclusion

This compound is a structurally defined branched alkane whose primary value to the scientific and pharmaceutical research communities lies in its fundamental physicochemical properties. While devoid of direct biological activity, its inertness, nonpolar character, and specific boiling point make it a potentially useful, albeit niche, solvent in organic synthesis. Its most significant role is likely as an analytical standard for chromatographic methods and as a model compound for foundational research into the behavior of complex hydrocarbons. This guide has provided the core technical data, predicted analytical characteristics, and relevant experimental frameworks necessary for its application in a research and development context.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]

- 4. Nonpolar solvent: Significance and symbolism [wisdomlib.org]

- 5. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 6. This compound | CAS#:52897-06-0 | Chemsrc [chemsrc.com]

- 7. This compound. | 52897-06-0 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 13. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

Synthesis of substituted alkanes laboratory methods

An In-depth Technical Guide to the Laboratory Synthesis of Substituted Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of core laboratory methodologies for the synthesis of substituted alkanes. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of alkanes, including unsymmetrical ones.[1][2] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4]

Reaction Scheme:

R₂CuLi + R'-X → R-R' + RCu + LiX

A key advantage of the Corey-House synthesis over methods like the Wurtz reaction is its ability to couple different alkyl groups, providing access to unsymmetrical alkanes with high yields.[5] For optimal results, the alkyl halide (R'-X) should generally be a methyl, primary, or secondary cycloalkyl halide.[6][7] The alkyl group of the Gilman reagent can be primary, secondary, or tertiary.[7]

Experimental Protocol: Synthesis of 2-methylpentane (B89812) from Isopropyl Bromide and Propyl Bromide

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

-

To a flame-dried, argon-purged flask containing 1.4 g of lithium metal in 100 mL of anhydrous diethyl ether at -78 °C, add 12.3 g of 1-bromopropane (B46711) dropwise.

-

After the addition is complete, the mixture is stirred for 1 hour, allowing for the formation of propyllithium.

-

In a separate flask, 9.5 g of copper(I) iodide is suspended in 50 mL of anhydrous diethyl ether at -78 °C.

-

The freshly prepared propyllithium solution is then transferred via cannula to the copper(I) iodide suspension.

-

The resulting mixture is stirred for 1 hour to form the lithium dipropylcuprate solution.

Step 2: Coupling Reaction

-

To the Gilman reagent solution at -78 °C, add 12.3 g of 2-bromopropane (B125204) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 2-methylpentane.

Quantitative Data

| Gilman Reagent (R₂CuLi) | Alkyl Halide (R'-X) | Product (R-R') | Yield (%) |

| (CH₃)₂CuLi | 1-Iododecane | n-Undecane | 90 |

| (CH₃)₂CuLi | 1-Bromooctane | n-Nonane | 89 |

| (CH₃CH₂)₂CuLi | 1-Iodobutane | n-Hexane | 75 |

| (CH₃(CH₂)₃)₂CuLi | Iodobenzene | n-Butylbenzene | 75 |

| (sec-C₄H₉)₂CuLi | 1-Bromobutane | 3-Methylheptane | 65 |

| (tert-C₄H₉)₂CuLi | 1-Iodopentane | 2,2-Dimethylheptane | 55 |

Reaction Pathway

Wittig Reaction Followed by Hydrogenation

This two-step sequence is a powerful method for constructing substituted alkanes, particularly those with long chains. The Wittig reaction first forms an alkene with a precisely located double bond, which is then reduced to the corresponding alkane via catalytic hydrogenation.[8]

Experimental Protocol: Synthesis of Tricosane

Part 1: Synthesis of (Z)-9-Tricosene via Wittig Reaction [8]

-

Ylide Generation: In a flame-dried, argon-purged flask, suspend (nonyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq). The formation of the ylide is indicated by a color change. Stir at 0 °C for 1 hour, then at room temperature for an additional hour.

-

Wittig Reaction: Cool the ylide solution to 0 °C. Add a solution of myristaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with hexane, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate (Z)-9-tricosene.

Part 2: Catalytic Hydrogenation to Tricosane [8]

-

Hydrogenation: Dissolve the purified (Z)-9-tricosene in ethanol (B145695) in a flask containing a catalytic amount of Pd/C (10 mol%). Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (3 times). Stir vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield pure tricosane.

Quantitative Data

| Aldehyde/Ketone | Phosphonium Ylide | Alkene Intermediate | Alkane Product | Overall Yield (%) |

| Myristaldehyde | (Nonyl)triphenylphosphonium bromide | (Z)-9-Tricosene | Tricosane | 80-90[8] |

| Dodecanal | (Decyl)triphenylphosphonium bromide | (Z)-11-Docosene | Docosane | 82 |

| Cyclohexanone | Methyltriphenylphosphonium bromide | Methylenecyclohexane | Methylcyclohexane | 75 |

| Acetophenone | Ethyltriphenylphosphonium bromide | (E/Z)-2-Phenyl-2-butene | 2-Phenylbutane | 70 |

Experimental Workflow

Grignard Reagent Reactions

Grignard reagents (R-MgX) are highly reactive organometallic compounds that can be used to synthesize alkanes through two primary routes: reaction with a proton source or coupling with an alkyl halide.

Reaction with a Proton Source

This method is straightforward for converting an alkyl halide to the corresponding alkane. The Grignard reagent, being a strong base, readily abstracts a proton from water, alcohols, or acids.[9]

Reaction Scheme:

R-X + Mg → R-MgX R-MgX + H₂O → R-H + Mg(OH)X

Experimental Protocol: Synthesis of Propane (B168953) from 1-Bromopropane

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.4 g). Add a small crystal of iodine. Add a solution of 1-bromopropane (12.3 g) in 50 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

-

Protonation: Cool the Grignard reagent solution in an ice bath. Slowly and carefully add 50 mL of water dropwise to the stirred solution.

-

Work-up: Transfer the mixture to a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the ether is carefully distilled off to yield propane (collected as a gas or in a cold trap).

Coupling with Alkyl Halides/Tosylates

Grignard reagents can also couple with alkyl halides or tosylates, often catalyzed by transition metals like cobalt or palladium, to form a new C-C bond.[10][11]

Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,2-Dimethyldecane[10]

-

To a flame-dried, argon-purged flask, add CoCl₂ (2 mol%) and LiI (4 mol%).

-

Add anhydrous THF (5 mL) and isoprene (B109036) (2 equiv). Cool the mixture to 0 °C.

-

Slowly add a solution of tert-butylmagnesium chloride (1.2 equiv).

-

Add 1-iodooctane (B127717) (1.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NH₄Cl solution.

-

Extract with an organic solvent, dry the organic layer, and concentrate.

-

Purify by flash column chromatography to afford 2,2-dimethyldecane.

Quantitative Data

| Grignard Reagent | Electrophile | Catalyst | Product | Yield (%) |

| CH₃MgBr | H₂O | None | Methane | >95 |

| C₂H₅MgBr | D₂O | None | Ethane-d₁ | >95 |

| tert-ButylMgCl | 1-Iodooctane | CoCl₂/LiI | 2,2-Dimethyldecane | 85[10] |

| PhenylMgBr | n-Heptyl tosylate | Pd(acac)₂ | n-Heptylbenzene | 85[11] |

Grignard Reaction Pathways

Wurtz Reaction

The Wurtz reaction is a classic method for the synthesis of symmetrical alkanes by the coupling of two alkyl halides in the presence of sodium metal.[6]

Reaction Scheme:

2 R-X + 2 Na → R-R + 2 NaX

The reaction is generally limited to the preparation of symmetrical alkanes, as a mixture of products is formed when two different alkyl halides are used.[12] The reaction is also sensitive to steric hindrance, and tertiary alkyl halides tend to undergo elimination.[12]

Experimental Protocol: Synthesis of n-Butane from Ethyl Bromide[13]

-

In a dry round-bottom flask fitted with a reflux condenser, place finely cut sodium metal (4.6 g) in 100 mL of anhydrous diethyl ether.

-

Slowly add ethyl bromide (21.8 g) to the flask. An exothermic reaction should commence.

-

After the initial reaction subsides, gently reflux the mixture for 2 hours.

-

Cool the reaction mixture and carefully add ethanol to destroy any unreacted sodium, followed by water.

-

Separate the ether layer, dry it over anhydrous calcium chloride, and distill to collect n-butane (which will be a gas at room temperature and needs to be collected accordingly).

Quantitative Data

| Alkyl Halide | Product | Yield (%) |

| CH₃I | Ethane | 60-70 |

| C₂H₅Br | n-Butane | 40-50[13] |

| n-C₃H₇I | n-Hexane | 55 |

| 1-Bromo-3-chlorocyclobutane | Bicyclobutane | 95[12] |

Wurtz Reaction Mechanism

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method for the synthesis of symmetrical alkanes by the electrolysis of an aqueous solution of a sodium or potassium salt of a carboxylic acid.[14]

Reaction Scheme:

2 RCOO⁻Na⁺ → R-R + 2 CO₂ + 2 Na⁺ + 2 e⁻

The reaction proceeds via a radical mechanism at the anode.[14] If a mixture of two different carboxylates is used, a mixture of three different alkanes is typically formed.[14]

Experimental Protocol: Synthesis of n-Hexane from Sodium Butyrate (B1204436)

-

Prepare a concentrated aqueous solution of sodium butyrate (e.g., 2 M).

-

Place the solution in an electrolysis cell equipped with platinum electrodes.

-

Pass a direct current through the solution at a high current density (e.g., 0.25 A/cm²).

-

The gaseous products (CO₂ and H₂) are vented, and the n-hexane, which is insoluble in water, forms a separate layer.

-

After the electrolysis is complete, separate the organic layer, wash it with water, dry it over a suitable drying agent, and purify by distillation.

Quantitative Data

| Carboxylate Salt | Product | Yield (%) |

| Sodium Acetate (B1210297) | Ethane | ~90 |

| Sodium Propionate | n-Butane | ~55 |

| Sodium Valerate | n-Octane | 40-90[15] |

| Adipic acid disodium (B8443419) salt | Cyclobutane | ~30 |

Kolbe Electrolysis Mechanism

Decarboxylation of Carboxylic Acids

This method involves the removal of the carboxyl group from a carboxylic acid, which is replaced by a hydrogen atom. The reaction is typically carried out by heating the sodium salt of the carboxylic acid with soda lime (a mixture of NaOH and CaO).

Reaction Scheme:

R-COONa + NaOH (CaO) → R-H + Na₂CO₃

This method is particularly useful for the synthesis of alkanes with one fewer carbon atom than the starting carboxylic acid.

Experimental Protocol: Synthesis of Methane from Sodium Acetate

-

In a dry test tube, mix anhydrous sodium acetate (5 g) and soda lime (5 g).

-

Heat the mixture strongly.

-

Methane gas will be evolved and can be collected over water.

Quantitative Data

| Carboxylic Acid Salt | Product | Temperature (°C) | Yield (%) |

| Sodium Acetate | Methane | >300 | Good |

| Sodium Propionate | Ethane | >300 | Good |

| Sodium Stearate | Heptadecane | 350 | 61.5 |

| Sodium Palmitate | Pentadecane | 350 | 67.9 |

Decarboxylation Pathway

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 3. web.mit.edu [web.mit.edu]

- 4. Corey-House_synthesis [chemeurope.com]

- 5. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 6. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 7. web.mit.edu [web.mit.edu]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. adichemistry.com [adichemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Enhanced Reactivity of Tertiary Carbons in Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alkanes, saturated hydrocarbons, are generally characterized by their chemical inertness due to the strength and non-polar nature of their C-C and C-H sigma bonds.[1][2] However, within the structure of branched alkanes, a distinct hierarchy of reactivity exists. Tertiary carbons—carbon atoms bonded to three other carbon atoms—represent sites of significantly enhanced reactivity compared to their primary and secondary counterparts. This heightened reactivity is not arbitrary; it is a direct consequence of fundamental electronic and thermodynamic principles, primarily the superior stability of tertiary carbocation and radical intermediates, and the lower C-H bond dissociation energy at these positions. Understanding these principles is paramount for predicting reaction outcomes, designing selective synthetic strategies, and anticipating metabolic pathways of xenobiotics, a critical consideration in drug development.[3][4] This guide provides an in-depth examination of the factors governing the reactivity of tertiary carbons, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Fundamental Principles of Tertiary Carbon Reactivity

The preferential reactivity of tertiary C-H bonds in many reactions can be attributed to the stability of the intermediates formed upon their cleavage.

Thermodynamic Stability: C-H Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically, yielding two radical fragments. The C-H bond at a tertiary carbon is weaker than those at secondary or primary positions.[5] This lower BDE means that less energy is required to abstract a hydrogen atom from a tertiary carbon, making it a kinetically and thermodynamically favored site for radical initiation.[5] This trend directly correlates with the stability of the resulting alkyl radical (tertiary > secondary > primary).[5]

Table 1: Representative C-H Bond Dissociation Energies (BDEs) in Alkanes

| C-H Bond Type | Example Alkane | Resulting Radical | BDE (kcal/mol) |

|---|---|---|---|

| Primary (1°) | Propane (CH₃CH₂CH₂-H ) | n-Propyl radical | ~98-101 |

| Secondary (2°) | Propane (CH₃CH(H )-CH₃) | Isopropyl radical | ~95-98 |

| Tertiary (3°) | 2-Methylpropane ((CH₃)₃C-H ) | tert-Butyl radical | ~93-96.5 |

Note: Values are approximate and can vary slightly based on the specific molecular structure and measurement technique.[2][6][7][8][9]

Electronic Stability of Intermediates

In both radical and ionic reaction pathways, the stability of the carbon-centered intermediate is a crucial determinant of the reaction's regioselectivity.

The stability order of free radicals (tertiary > secondary > primary) mirrors the trend in BDEs. This stability arises from:

-

Hyperconjugation: The delocalization of electron density from adjacent, filled C-H or C-C σ-bonds into the partially filled p-orbital of the radical carbon. A tertiary radical has more neighboring alkyl groups, allowing for a greater number of hyperconjugative interactions, which disperses the electron deficiency and stabilizes the radical.

-

Inductive Effects: Alkyl groups are weakly electron-donating and push electron density toward the radical center, further reducing its electron deficiency.

In reactions proceeding through ionic intermediates, tertiary carbocations are significantly more stable than secondary or primary carbocations.[10][11] This enhanced stability is explained by the same principles as for radicals, but they are more pronounced due to the full positive charge:

-

Hyperconjugation: This is the dominant stabilizing factor.[11][12] The neighboring C-H or C-C σ-bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge over multiple atoms. A tertiary carbocation, such as the tert-butyl cation, can be stabilized by up to nine such hyperconjugative structures.[12][13]

-

Inductive Effect: The electron-donating alkyl groups push electron density towards the positively charged carbon, helping to neutralize the charge and increase stability.[10][11]

Caption: Relative stability of carbocations.

Key Reactions Demonstrating Tertiary Carbon Selectivity

Free-Radical Halogenation

The reaction of alkanes with halogens (Cl₂ or Br₂) in the presence of UV light or heat is a classic example of selectivity.[3][14][15] The reaction proceeds via a free-radical chain mechanism (initiation, propagation, termination). The regioselectivity is determined in the hydrogen abstraction step, where a halogen radical removes a hydrogen atom from the alkane to form an alkyl radical.

The selectivity is highly dependent on the halogen used:

-

Chlorination: Chlorine radicals are highly reactive and less selective. The hydrogen abstraction step is exothermic for all C-H types. While there is a slight preference for tertiary hydrogens, the product distribution often reflects a statistical mixture.[16] For 2-methylpropane, chlorination yields a mixture of 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane.[16][17]

-

Bromination: Bromine radicals are less reactive and therefore much more selective.[18] According to Hammond's Postulate, the transition state for the endothermic hydrogen abstraction by bromine resembles the products (alkyl radical + HBr). The reaction will therefore proceed preferentially via the lowest energy transition state, which is the one leading to the most stable radical intermediate—the tertiary radical. This results in a strong preference for substitution at the tertiary position.[18][19]

Caption: Mechanism of selective free-radical bromination.

Table 2: Typical Product Distribution for the Monohalogenation of 2-Methylpropane

| Halogen | Product 1 (Primary Substitution) | Product 2 (Tertiary Substitution) | Selectivity Ratio (Tertiary:Primary) |

|---|---|---|---|

| Chlorine (Cl₂) at 25°C | 1-chloro-2-methylpropane (~64%) | 2-chloro-2-methylpropane (~36%) | ~5 : 1 |

| Bromine (Br₂) at 125°C | 1-bromo-2-methylpropane (~1%) | 2-bromo-2-methylpropane (>99%) | >1600 : 1 |

Note: Ratios are calculated per hydrogen atom to reflect intrinsic reactivity. 2-methylpropane has 9 primary hydrogens and 1 tertiary hydrogen.

Oxidation Reactions

The tertiary C-H bond is also the most susceptible to oxidation.[20] While the complete oxidation of alkanes (combustion) is non-selective, controlled oxidation often shows a high degree of regioselectivity.[15][21] For many oxidation systems, the reactivity trend is tertiary > secondary > primary.[20] This is because the tertiary position is the most electron-rich and can stabilize radical or cationic intermediates formed during the oxidation process. This principle is critical in drug metabolism, where cytochrome P450 enzymes often hydroxylate drug molecules at the most activated, unhindered C-H bonds, which frequently include tertiary positions.

Experimental Protocol: Relative Rates of Free-Radical Bromination

This protocol provides a generalized method for demonstrating the selectivity of radical bromination for tertiary C-H bonds by comparing the reaction rates of alkanes with different carbon types.

Objective: To qualitatively determine the relative reactivity of primary, secondary, and tertiary C-H bonds towards free-radical bromination by observing the rate of decolorization of bromine solution.

Materials and Reagents:

-

Alkane substrates: Heptane (primary and secondary C-H), Methylcyclohexane (primary, secondary, and tertiary C-H), tert-Butylbenzene (primary and benzylic C-H for comparison).

-

Solvent: Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (Caution: Toxic).

-

Bromine solution (e.g., 0.2 M Br₂ in the chosen solvent).

-

Test tubes and rack.

-

Light source: 100W incandescent lamp or UV lamp.[22]

-

Water bath (for temperature control, if needed).

-

Pipettes and bulbs.

-

Stopwatch.

Apparatus Workflow:

Caption: General workflow for comparative bromination.

Procedure:

-

Preparation: In separate, labeled test tubes, dissolve equal molar amounts of each alkane substrate in 2 mL of dichloromethane.

-

Setup: In a fume hood, prepare another set of labeled test tubes, each containing 1 mL of the 0.2 M bromine solution. Place the test tube rack under the light source.[22]

-

Initiation: To initiate the reactions simultaneously (or in quick succession), add the 2 mL of each alkane solution to its corresponding bromine-containing test tube. Start the stopwatch immediately.[22]

-

Observation: Observe the test tubes. The disappearance of the reddish-brown bromine color indicates that the reaction is complete. Record the time required for each solution to become colorless.[22]

-

Analysis: The reaction rate is inversely proportional to the time taken for decolorization. A faster reaction indicates the presence of a more reactive C-H bond. The expected order of reactivity (fastest to slowest) is typically tert-Butylbenzene >> Methylcyclohexane > Heptane.

-

Safety: All procedures must be conducted in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, safety goggles) is mandatory.

Conclusion and Implications for Drug Development

The enhanced reactivity of tertiary carbons in branched alkanes is a well-established principle rooted in the thermodynamic stability of the resulting radical and carbocation intermediates. This stability, driven primarily by hyperconjugation, leads to lower C-H bond dissociation energies and provides a pathway for selective chemical transformations. As demonstrated by the high regioselectivity of free-radical bromination, this inherent reactivity can be exploited for precise synthetic modifications.

For professionals in drug development, these fundamental concepts have significant practical implications. The metabolic stability of a drug candidate can be influenced by the presence of tertiary carbons, which may represent sites susceptible to enzymatic oxidation (e.g., by cytochrome P450). Conversely, in synthetic chemistry, understanding this reactivity allows for the strategic functionalization of complex molecules. The principles governing the reactivity of simple alkanes thus provide a crucial framework for designing more stable, effective, and synthesizable pharmaceutical agents.

References

- 1. savemyexams.com [savemyexams.com]

- 2. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firsthope.co.in [firsthope.co.in]

- 4. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Why is tertiary carbocation more stable than secondary? - askIITians [askiitians.com]

- 11. explaining stability trend of carbocations tertiary > secondary > primary hyperconjugation theory inductive effects theory organic chemistry advanced A level pre-university organic chemistry US grade 11 grade 12 honors [docbrown.info]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 15. Alkane Reactivity [www2.chemistry.msu.edu]

- 16. quora.com [quora.com]

- 17. 2. Free-radical chlorination of 2-methylpropane makes | Chegg.com [chegg.com]

- 18. sarthaks.com [sarthaks.com]

- 19. scienceready.com.au [scienceready.com.au]

- 20. If C–H Bonds Could Talk – Selective C–H Bond Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. studysmarter.co.uk [studysmarter.co.uk]

- 22. westfield.ma.edu [westfield.ma.edu]

Spectroscopic Profile of 3-Ethyl-3,4-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the branched alkane, 3-Ethyl-3,4-dimethylhexane. Due to the absence of readily available experimental spectra for this specific compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by data from analogous structures. Detailed experimental protocols for obtaining such spectra are also provided.

Core Compound Data

| Property | Value |

| Chemical Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 52897-06-0 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar branched alkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[1] The ¹H NMR spectrum of this compound is expected to be complex due to significant signal overlap, a common feature in saturated aliphatic hydrocarbons where protons exist in very similar electronic environments.[2]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (C1) | ~ 0.9 | Triplet |

| CH₂ (C2) | ~ 1.2 - 1.4 | Multiplet |

| CH₃ (on C3) | ~ 0.8 - 1.0 | Singlet/Doublet |

| CH (C4) | ~ 1.3 - 1.6 | Multiplet |

| CH₃ (on C4) | ~ 0.8 - 1.0 | Doublet |

| CH₂ (C5) | ~ 1.1 - 1.3 | Multiplet |

| CH₃ (C6) | ~ 0.9 | Triplet |

| CH₂ (ethyl on C3) | ~ 1.2 - 1.4 | Quartet |

| CH₃ (ethyl on C3) | ~ 0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the upfield region, characteristic of saturated aliphatic carbons.[3]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 14 |

| C2 | ~ 25 - 35 |

| C3 | ~ 35 - 45 (Quaternary) |

| C4 | ~ 30 - 40 (Methine) |

| C5 | ~ 20 - 30 |

| C6 | ~ 14 |

| CH₃ (on C3) | ~ 15 - 25 |

| CH₃ (on C4) | ~ 10 - 20 |

| CH₂ (ethyl on C3) | ~ 20 - 30 |

| CH₃ (ethyl on C3) | ~ 5 - 15 |

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum of alkanes is primarily characterized by C-H stretching and bending vibrations.[4]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

| C-H Bend (Methyl Rock) | 1370 - 1380 | Medium |

Table 4: Predicted Mass Spectrometry Data

In mass spectrometry, alkanes undergo fragmentation through the cleavage of C-C bonds, producing a series of alkyl carbocations. The relative height of the molecular ion peak decreases as the degree of branching increases.[5] The fragmentation of this compound is expected to favor the formation of more stable, substituted carbocations.

| m/z | Predicted Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M-CH₃]⁺ |

| 113 | [M-C₂H₅]⁺ |

| 99 | [M-C₃H₇]⁺ |

| 85 | [M-C₄H₉]⁺ |

| 71 | [M-C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (likely base peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds).[6]

-

Ensure complete dissolution by gentle vortexing or sonication.[6]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[6]

-

Wipe the outside of the NMR tube with a lint-free tissue and ethanol.[6]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[6]

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.[6] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation:

-

For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like alkanes.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile, non-polar solvent such as hexane.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Carrier Gas: Use helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 200°C) to ensure separation of components.

-

Mass Spectrometer:

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

The Thermal Stability and Degradation of 3-Ethyl-3,4-dimethylhexane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 3-Ethyl-3,4-dimethylhexane, a branched nonane (B91170) isomer. While specific experimental data for this compound is limited, this document synthesizes established principles of alkane pyrolysis, kinetic data from analogous branched alkanes, and theoretical bond dissociation energies (BDEs) to present a detailed analysis. The guide covers fundamental degradation mechanisms, including initiation, propagation, and termination steps of the free-radical chain reaction. Detailed experimental protocols for studying gas-phase thermal decomposition, such as flow reactor and shock tube pyrolysis, are described. Quantitative data from the thermal decomposition of a surrogate molecule, 2,2,4-trimethylpentane (B7799088) (isooctane), is presented to illustrate typical product distributions. This document is intended for researchers, scientists, and professionals in the fields of combustion chemistry, chemical engineering, and drug development process chemistry where thermal stability of organic molecules is a critical parameter.

Introduction

Alkanes are fundamental components of fossil fuels and serve as key intermediates and solvents in the chemical and pharmaceutical industries. Their thermal stability is a critical factor influencing their application in high-temperature processes such as combustion, catalytic cracking, and as heat transfer fluids. The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, is a complex process involving free-radical chain reactions that lead to the formation of smaller, often unsaturated, hydrocarbons.[1][2]

The rate and outcome of pyrolysis are highly dependent on the molecular structure of the alkane. Branching, in particular, significantly influences thermal stability; the presence of tertiary and quaternary carbon centers introduces weaker C-C bonds that can serve as preferential sites for reaction initiation.[2]

This guide focuses on this compound, a C₁₀H₂₂ branched alkane. By analyzing its specific structural features and drawing parallels with well-studied branched alkanes, we can construct a detailed picture of its behavior at elevated temperatures.

Molecular Structure and Bond Dissociation Energies

The thermal stability of an alkane is intrinsically linked to the strength of its covalent bonds. The energy required to homolytically cleave a bond is known as the Bond Dissociation Energy (BDE). The initiation of thermal degradation invariably occurs at the weakest bond in the molecule. For alkanes, C-C bonds are generally weaker than C-H bonds, and their strength is further reduced by substitution.[3][4]

The structure of this compound is shown below:

Figure 1: Structure of this compound

The molecule contains primary, secondary, tertiary, and quaternary carbon atoms, leading to a variety of C-C and C-H bonds with different strengths. The C3-C4 bond, being a linkage between a quaternary and a tertiary carbon, is sterically hindered and represents the most likely site for initial bond scission. A summary of representative BDEs for the types of bonds present in the molecule is provided in Table 1.

| Bond Type | Example in Molecule (Bond between carbons) | Representative BDE (kJ/mol) | Representative BDE (kcal/mol) |

| Primary-Secondary (C-C) | C1-C2 | ~368 | ~88 |

| Secondary-Quaternary (C-C) | C2-C3 | ~335 | ~80 |

| Quaternary-Tertiary (C-C) | C3-C4 | ~331 | ~79 |

| Tertiary-Secondary (C-C) | C4-C5 | ~339 | ~81 |

| Primary-Tertiary (C-C) | C4-C(CH₃) | ~351 | ~84 |

| Primary C-H | H on C1 | ~423 | ~101 |

| Secondary C-H | H on C2 | ~409 | ~98 |

| Tertiary C-H | H on C4 | ~404 | ~97 |

| Table 1: Representative Bond Dissociation Energies (BDEs) relevant to this compound. Values are approximations based on similar structures in literature.[4][5][6] The weakest C-C bond (C3-C4) is highlighted. |

Thermal Degradation Mechanism

The pyrolysis of alkanes proceeds via a free-radical chain reaction mechanism, which can be divided into three main stages: initiation, propagation, and termination.[7]

3.1. Initiation At high temperatures, the weakest C-C bond undergoes homolytic cleavage to form two alkyl radicals. For this compound, the primary initiation step is the scission of the C3-C4 bond.